Dimethyl carbonate

概述

描述

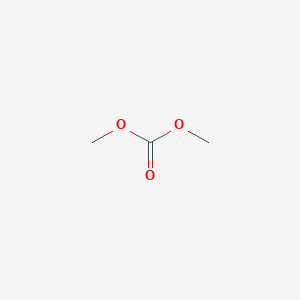

Dimethyl carbonate (DMC, CH₃OCOOCH₃) is a versatile, eco-friendly compound with applications spanning solvents, fuel additives, pharmaceuticals, and green chemistry. It is synthesized via multiple routes:

- Transesterification: Using propylene carbonate (PC) or ethylene carbonate (EC) with methanol over catalysts like Ca-Zn-Al oxides .

- CO₂-Based Routes: Direct reaction of CO₂ and methanol using CeO₂-ZrO₂ catalysts, achieving yields up to 12.6% under high-pressure conditions .

- Oxidative Carbonylation: Methanol and CO react over Pd-based catalysts, with recent advancements improving selectivity to >95% .

DMC replaces toxic reagents like phosgene and dimethyl sulfate (DMS) in methylation and carbonylation reactions . Its high oxygen content (53.3%) makes it an effective gasoline oxygenate, reducing particulate emissions in diesel engines by up to 50% .

准备方法

Historical Context and the Phosgene Route

Origins and Mechanism

The phosgene method, the earliest industrial route for DMC production, involves the reaction of phosgene (COCl₂) with methanol:

2 + 2\text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})2\text{CO} + 2\text{HCl}

This exothermic reaction typically operated at 253–313 K using excess methanol to drive conversion . Despite high purity yields (>99%), the method fell into disuse by the 1990s due to phosgene’s acute toxicity and HCl by-product handling challenges .

Industrial Demise and Legacy

The phosgene route’s decline catalyzed research into safer alternatives, notably oxidative carbonylation. Residual knowledge from this method informed subsequent catalyst designs, particularly in managing corrosive intermediates.

Oxidative Carbonylation of Methanol

ENI’s Copper-Catalyzed Process

The oxidative carbonylation method, commercialized by ENI, employs a slurry of CuCl₂ and KCl to mediate the reaction:

3\text{OH} + \text{CO} + \frac{1}{2}\text{O}2 \rightarrow (\text{CH}3\text{O})2\text{CO} + \text{H}_2\text{O}

Operated at 373–413 K and 20–30 bar, this vapor-phase process achieves 70–80% DMC selectivity . Methyl nitrite (CH₃ONO) serves as an intermediate, regenerated in a closed loop with O₂ and methanol.

Challenges and Innovations

While effective, the process faces hurdles:

-

Catalyst corrosion : CuCl₂ promotes equipment degradation.

-

NOₓ emissions : Methyl nitrite decomposition releases toxic gases.

Recent advances focus on heterogeneous catalysts, such as Pd/CeO₂, which reduce halide dependency and improve stability .

Direct Synthesis from CO₂ and Methanol

Thermodynamic and Catalytic Considerations

The direct route is highly appealing for its green chemistry potential:

3\text{OH} + \text{CO}2 \rightarrow (\text{CH}3\text{O})2\text{CO} + \text{H}_2\text{O} \quad (\Delta G^\circ = +28.5\ \text{kJ/mol})

Equilibrium limitations restrict conversions to <1% without intervention . Strategies to shift equilibrium include:

-

Dehydrating agents : 2-Cyanopyridine traps water, boosting conversion to 92.4% .

-

Catalyst design : CeO₂ activates both CO₂ and methanol, achieving 99% selectivity .

Table 1: Catalysts for Direct DMC Synthesis

| Catalyst | Temp. (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| CeO₂ + 2-cyanopyridine | 120 | 30 | 92.4 | 99 |

| ZrO₂-MgO | 150 | 20 | 45 | 85 |

| Ionic Liquid [BMIM]Br | 130 | 10 | 38 | 91 |

Dehydrating Agent Regeneration

A critical bottleneck is regenerating agents like 2-cyanopyridine, which hydrolyzes to 2-picolinamide. Current systems report losses <1.4% per cycle, but long regeneration times (>400 hours) necessitate further research .

Transesterification of Cyclic Carbonates

Two-Step Propylene Carbonate Route

This method involves:

-

Propylene oxide (PO) carboxylation:

3\text{H}6\text{O} + \text{CO}2 \rightarrow \text{C}4\text{H}6\text{O}3

-

Transesterification with methanol:

4\text{H}6\text{O}3 + 2\text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})2\text{CO} + \text{C}3\text{H}8\text{O}_2

CeO₂-La₂O₃ catalysts (Ce/La = 3:1) achieve 92% DMC selectivity at 160°C under autogenic pressure .

By-Product Management

Key by-products include propylene glycol (PG) and methyl ethers. Recent studies optimize distillation sequences and solvent extraction (e.g., phenol) to break the DMC-methanol azeotrope .

Emerging Enzymatic and Electrochemical Methods

Lipase-Catalyzed Synthesis

Immobilized Candida antarctica lipase B (CALB) facilitates DMC synthesis via transesterification of ethylene carbonate, yielding 78% conversion at 60°C. However, enzyme denaturation above 70°C limits scalability.

CO₂ Electrochemical Reduction

Pilot-scale reactors using Cu-Zn electrodes convert CO₂ and methanol to DMC at 50°C with 65% Faradaic efficiency. Challenges include low current densities (<10 mA/cm²) and membrane fouling.

Comparative Industrial Analysis

Table 2: Industrial DMC Production Methods

| Method | Feedstock | Catalyst | Yield (%) | TRL* |

|---|---|---|---|---|

| Oxidative Carbonylation | Methanol, CO | CuCl₂/KCl | 70–80 | 9 |

| Direct CO₂-Methanol | CO₂, Methanol | CeO₂ | 92.4 | 7 |

| Transesterification | Propylene Carbonate | CeO₂-La₂O₃ | 92 | 8 |

| Enzymatic | Ethylene Carbonate | CALB | 78 | 4 |

| *Technology Readiness Level (1–9) |

化学反应分析

Dimethyl carbonate undergoes various chemical reactions:

Methylation: It methylates anilines, carboxylic acids, and phenols, albeit usually slowly.

Substitution: This compound can act as an alkoxycarbonylating agent, undergoing nucleophilic substitution reactions to form alkyl carbonates.

Oxidation and Reduction: While not commonly used in oxidation or reduction reactions, this compound can react with strong oxidizing acids to liberate heat along with methanol and carbon dioxide.

科学研究应用

Solvent in Organic Synthesis

DMC is widely utilized as a solvent in organic synthesis due to its ability to dissolve various organic compounds. It serves as a safer alternative to traditional solvents like methylene chloride and dichloromethane, which are known for their toxicity. Its applications include:

- Pharmaceuticals: Used in the production of drugs and intermediates, facilitating reactions without harmful side effects .

- Agrochemicals: Employed in the synthesis of pesticides and herbicides .

Lithium-Ion Batteries

DMC is an important component in lithium-ion batteries, acting as an electrolyte solvent. It enhances the conductivity of lithium salts and improves battery performance by:

Polycarbonate Production

DMC is a key intermediate in the synthesis of polycarbonates, which are used extensively in manufacturing eyeglass lenses, CDs, DVDs, and various consumer products. The process involves reacting DMC with bisphenol-A (BPA) or other diols to produce polycarbonate precursors .

Fuel Additive

As an oxygenate fuel additive, DMC improves combustion efficiency and reduces emissions of pollutants such as carbon monoxide and hydrocarbons. Its incorporation into gasoline formulations contributes to cleaner fuel options .

Coatings and Paints

DMC's solvency properties make it suitable for use in coatings and paints. It acts as a carrier solvent in formulations, offering advantages such as low volatility and reduced environmental impact compared to traditional solvents .

Biodiesel Production

In biodiesel production, DMC serves as a methylating agent for triglycerides, converting them into fatty acid methyl esters (FAMEs). This process exemplifies a green chemistry approach by utilizing renewable resources .

Green Chemistry Applications

DMC is increasingly recognized for its role in green chemistry, particularly in the methylation and carbonylation reactions where it replaces more hazardous reagents like phosgene and dimethyl sulfate . Its use promotes sustainable practices by coupling renewable feedstocks with non-toxic chemicals.

Case Study 1: DMC in Lithium-Ion Batteries

Research has demonstrated that using DMC as an electrolyte solvent significantly enhances the performance of lithium-ion batteries. A study indicated that batteries incorporating DMC exhibited improved cycle stability and energy density compared to those using traditional solvents .

Case Study 2: Eco-Friendly Solvent for Pharmaceuticals

A pharmaceutical company replaced methylene chloride with DMC in their synthesis processes. This transition not only improved worker safety by reducing exposure to toxic solvents but also enhanced product yields due to DMC's superior solvency characteristics .

Data Table: Comparison of Solvents

| Property | This compound | Methylene Chloride | Dichloromethane |

|---|---|---|---|

| Toxicity | Low | High | High |

| Biodegradability | Yes | No | No |

| VOC Compliance | Yes | No | No |

| Common Uses | Pharmaceuticals, Coatings | Industrial Solvent | Industrial Solvent |

作用机制

Dimethyl carbonate exerts its effects primarily through its role as a methylating and alkoxycarbonylating agent. It couples tunable reactivity and unprecedented selectivity toward mono-C- and mono-N-methylation in the reactions of acidic CH2 and primary aromatic amines, respectively . The mechanism involves nucleophilic substitution reactions where this compound acts as an ambident electrophile .

相似化合物的比较

Physical and Chemical Properties

| Property | DMC | Diethyl Carbonate (DEC) | Ethylene Carbonate (EC) | Dimethyl Sulfate (DMS) |

|---|---|---|---|---|

| Boiling Point (°C) | 90 | 126 | 248 | 188 (decomposes) |

| Density (g/cm³) | 1.07 | 0.98 | 1.32 | 1.33 |

| Toxicity (LD50, oral rat) | 13 g/kg | 8.5 g/kg | 10 g/kg | 0.14 g/kg |

| Oxygen Content (%) | 53.3 | 40.7 | 48.8 | N/A |

| Biodegradability | High | Moderate | High | Low |

Key Findings :

- DMC has a lower boiling point and higher oxygen content than DEC, making it preferable for fuel additives .

- EC’s high boiling point and polarity suit lithium-ion battery electrolytes, while DMC and DEC improve low-temperature performance .

- DMS is highly toxic (LD50 0.14 g/kg), limiting its use compared to non-toxic DMC .

Key Findings :

- Transesterification routes for DMC and DEC achieve high yields but depend on catalyst stability and feedstock availability .

Solvents and Chromatography

- DMC: Used as a green solvent in paints and coatings. In HPLC, DMC provides stronger elution than methanol, reducing retention times by 30–40% .

- DEC : Common in lithium-ion battery electrolytes due to its low viscosity and high dielectric constant .

- EC : Preferred in battery electrolytes for its high dielectric constant (89.6) and thermal stability .

Fuel Additives

- DMC blends (10–15% v/v) in diesel reduce NOx emissions by 20% and particulate matter by 50% .

- DEC is less effective due to lower oxygen content and higher boiling point .

Methylation Reagents

- DMC replaces DMS in methylation, achieving >90% selectivity for mono-methylation of amines and phenols .

- DMS, though efficient, generates hazardous waste (sulfate salts) .

Environmental and Economic Considerations

生物活性

Dimethyl carbonate (DMC) is an organic compound that has gained attention due to its versatile applications and relatively low toxicity compared to other carbonates. This article explores the biological activity of DMC, highlighting its role in chemical reactions, potential therapeutic applications, and toxicity assessments.

Overview of this compound

This compound is a colorless liquid with a fruity odor, primarily used as a solvent and reagent in organic synthesis. It serves as a methylating agent in various chemical reactions, particularly in the synthesis of methylated flavonoids, which exhibit significant biological activities.

1. Methylation of Flavonoids

DMC has been effectively utilized for the O-methylation of flavonoids, which enhances their biological properties. Methylated flavonoids have been shown to possess superior antioxidant, antibacterial, antiviral, anti-inflammatory, and anticancer activities compared to their hydroxylated counterparts. The methylation process using DMC is considered eco-friendly and avoids the use of toxic reagents such as diazomethane or dimethyl sulfate .

Table 1: Biological Activities of Methylated Flavonoids

2. Toxicity Assessment

A recent study evaluated the toxicity of DMC through inhalation exposure in F344 rats over a period of 28 days. The study involved exposure to varying concentrations (600, 1600, and 5000 ppm) and assessed general signs, body weight changes, food consumption, and hematological parameters. Results indicated that DMC has low toxicity levels; however, further research is needed to fully understand its long-term effects on health .

Table 2: Toxicity Assessment Results

Case Study 1: Flavonoid Methylation

In a study focusing on the methylation of flavonoids using DMC, researchers demonstrated that the resulting methylated compounds exhibited enhanced bioavailability and stability compared to their non-methylated forms. This finding suggests that DMC can play a crucial role in developing more effective therapeutic agents derived from natural products .

Case Study 2: Environmental Impact

Another study highlighted DMC's potential as an eco-friendly alternative to phosgene in industrial applications. The research emphasized DMC's lower toxicity profile and its ability to reduce environmental hazards associated with traditional solvents .

常见问题

Q. Basic: What are the primary synthesis routes for dimethyl carbonate in laboratory settings, and how do experimental conditions influence yield?

This compound can be synthesized via several methods:

- Oxidative carbonylation of methanol : Requires Cu-based catalysts (e.g., CuCl₂/phenanthroline) under CO and O₂ at elevated pressures (~2–5 MPa) and temperatures (80–120°C) .

- CO₂ and methanol direct synthesis : Catalyzed by CeO₂-based materials, often requiring dehydrating agents (e.g., 2-cyanopyridine) to shift equilibrium by removing water .

- Transesterification : Uses ethylene carbonate and methanol with basic catalysts (e.g., K₂CO₃) under mild conditions (60–80°C) .

Methodological considerations :

- Reactor design : Use autoclaves for high-pressure reactions; monitor pressure decay to track CO₂ consumption .

- Catalyst characterization : Employ XRD, TEM, and XPS to verify active sites (e.g., oxygen vacancies in CeO₂) .

- Yield optimization : Perform factorial experiments to assess temperature, pressure, and molar ratio effects .

Q. Advanced: How can conflicting thermodynamic data for DMC (e.g., critical parameters) be resolved in equation-of-state development?

Discrepancies in critical temperature (Tc), pressure (Pc), and volume (Vc) arise from experimental limitations (e.g., sample purity, measurement techniques). Zhou et al. (2011) addressed this by:

- Data curation : Excluding low-accuracy datasets (e.g., atmospheric-pressure-only measurements) .

- Statistical weighting : Assigning higher weight to studies with detailed uncertainty analysis (e.g., Zhang et al.’s work) .

- Cross-validation : Comparing calculated properties (e.g., vapor-liquid equilibria) against independent experimental results .

Tools : Use the Peng-Robinson-Stryjek-Vera (PRSV) equation for non-ideal fluid behavior .

Q. Basic: What safety protocols are critical for handling DMC in laboratory experiments?

- Storage : Keep in sealed containers in ventilated areas; avoid ignition sources (flash point: 17°C) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose via approved waste facilities .

- Exposure mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis/separation steps .

Q. Advanced: What methodologies optimize DMC separation from methanol in reactive distillation systems?

Key approaches include:

- Extractive distillation : Use high-boiling solvents (e.g., ethylene glycol) to enhance relative volatility. Validate via UNIFAC modeling with updated —OCOO— group interaction parameters .

- Process simulation : Implement Aspen Plus® to model phase equilibria and optimize column parameters (e.g., reflux ratio, feed stage) .

- Kinetic control : Adjust residence time to minimize DMC hydrolysis (e.g., <100°C, acidic conditions) .

Validation : Compare simulated vs. experimental VLE data for binary/ternary systems .

Q. Advanced: How do computational methods (DFT, MD) elucidate catalytic mechanisms in DMC synthesis from CO₂?

- Density Functional Theory (DFT) : Identifies active sites (e.g., Ce³⁺ on CeO₂ surfaces) and reaction pathways (e.g., CO₂ activation via carbonate intermediates) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., methanol polarization) on reaction kinetics .

- Microkinetic modeling : Integrates DFT-derived activation barriers to predict rate-limiting steps (e.g., methoxy group formation) .

Validation : Compare computed activation energies with in-situ DRIFTS or TPD experiments .

Q. Basic: What analytical techniques are essential for characterizing DMC purity and reaction intermediates?

- GC-MS : Quantifies DMC and by-products (e.g., methyl formate) .

- NMR (¹³C, ¹H) : Identifies intermediates (e.g., methyl carbonate species) in transesterification .

- FTIR : Tracks functional groups (e.g., C=O at 1745 cm⁻¹) to monitor reaction progress .

Q. Advanced: How can life cycle assessment (LCA) guide sustainable DMC production from CO₂?

- System boundaries : Include CO₂ capture, catalyst synthesis, and energy inputs .

- Impact categories : Assess global warming potential (GWP) and energy demand (e.g., vs. fossil-derived DMC) .

- Sensitivity analysis : Test scenarios (e.g., renewable energy integration, catalyst recycling) to identify eco-friendly pathways .

Tools : Use SimaPro® or OpenLCA with Ecoinvent databases .

Q. Advanced: What strategies address glycerol by-product challenges in DMC-based biodiesel synthesis?

- In-situ transesterification : Replace glycerol with DMC to produce glycerol carbonate, enhancing process economics .

- Catalyst design : Use lipases (e.g., CALB) or Mg-Al hydrotalcites to minimize soap formation .

- By-product valorization : Convert glycerol to glycidol via catalytic cyclization .

Validation : Monitor reaction via GC and ICP-OES (for catalyst leaching) .

Q. Basic: How do solvent properties influence DMC’s role in lithium-ion battery electrolytes?

- Conductivity optimization : Blend DMC with ethylene carbonate (EC) to balance viscosity and Li⁺ mobility .

- SEI formation : DMC reduces EC decomposition, improving anode stability .

- Methodology : Use impedance spectroscopy to measure ionic conductivity and Arrhenius plots to study temperature effects .

Q. Advanced: What kinetic models describe DMC synthesis via oxidative carbonylation, and how are parameters derived?

- Langmuir-Hinshelwood : Models surface reactions (e.g., CO adsorption on Cu⁺ sites) .

- Parameter estimation : Fit rate data (e.g., from fixed-bed reactors) using nonlinear regression .

- In-situ spectroscopy : DRIFTS or XAS tracks intermediate species (e.g., Cu-CO complexes) .

Validation : Compare predicted vs. experimental turnover frequencies (TOF) .

属性

IUPAC Name |

dimethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIGPNLZYLLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029192 | |

| Record name | Dimethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c. | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07 | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.1 | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4 | |

| Record name | Dimethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

616-38-6 | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9J097SPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

0.5 °C, 3 °C | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。